molecular formula C19H17ClN2O B15038220 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide

2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide

Cat. No.: B15038220
M. Wt: 324.8 g/mol
InChI Key: RJROLKOCVXOCDG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-chloroquinoline.

    Formation of Intermediate: The 4-chloroaniline is reacted with 2-chloroquinoline under specific conditions to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with propylamine to yield the final product, this compound.

The reaction conditions for these steps often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions. The reactions are typically carried out at controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins may contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-methylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)-N-ethylquinoline-4-carboxamide
  • 2-(4-chlorophenyl)-N-butylquinoline-4-carboxamide

Uniqueness

2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide is unique due to its specific propyl group, which may influence its biological activity and chemical reactivity compared to other similar compounds. The presence of the propyl group can affect the compound’s solubility, binding affinity to targets, and overall pharmacokinetic properties, making it distinct from its analogs.

Properties

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide

InChI

InChI=1S/C19H17ClN2O/c1-2-11-21-19(23)16-12-18(13-7-9-14(20)10-8-13)22-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,21,23)

InChI Key

RJROLKOCVXOCDG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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